N-(3,4-dimethylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
Description
N-(3,4-dimethylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a structurally complex acetamide derivative featuring a 3,4-dimethylphenyl group linked via an acetamide bridge to a dihydropyridinone ring substituted with a pyrrolidine sulfonyl moiety.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(2-oxo-3-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-14-7-8-16(12-15(14)2)20-18(23)13-21-9-5-6-17(19(21)24)27(25,26)22-10-3-4-11-22/h5-9,12H,3-4,10-11,13H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGAVFRPOYUSDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the pyrrolidine sulfonyl group, followed by the introduction of the dihydropyridinyl acetamide moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and acylating agents. The reaction conditions may vary, but they generally involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenylacetamides in CNS Drug Development
- N-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-2-(3,4-dimethylphenyl)acetamide (9b) Structure: Shares the 3,4-dimethylphenyl-acetamide core but replaces the dihydropyridinone-sulfonyl group with a hydroxy-methoxyphenylethylamine chain. Synthesis: Prepared via HATU-mediated coupling of 3,4-dimethylphenylacetic acid and 4-hydroxy-3-methoxyphenylethylamine in DMSO (100% yield) . Application: Evaluated as an orexin-1 receptor antagonist, highlighting the role of acetamide derivatives in neuropharmacology. Key Differences: The hydroxy and methoxy groups in 9b enhance polarity, likely reducing blood-brain barrier (BBB) penetration compared to the target compound’s pyrrolidine sulfonyl group, which may improve CNS permeability .
Dichlorophenyl-Pyrazolyl Acetamides
- 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Structure: Features a dichlorophenyl group and a pyrazolyl ring instead of dihydropyridinone. Crystal Structure: Three distinct conformers in the asymmetric unit, with dihedral angles between aromatic rings and the amide group ranging from 44.5° to 77.5°, influencing molecular rigidity and binding interactions .
Diethylamino-Substituted Acetamides (Local Anesthetics)
- 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide Structure: Contains a diethylamino group and 2,6-dimethylphenyl substitution. Application: Structural analog of lidocaine, a sodium channel blocker used as a local anesthetic. The 2,6-dimethyl arrangement reduces toxicity and enhances lipid solubility for tissue penetration . Key Differences: The diethylamino group replaces the dihydropyridinone-sulfonyl moiety, prioritizing rapid membrane interaction over sustained enzyme/receptor binding.
Trifluoromethylbenzothiazole Acetamides
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide Structure: Benzothiazole core with trifluoromethyl and dichlorophenyl groups. Role: Trifluoromethyl acts as a bioisostere, improving metabolic stability and hydrophobic interactions. Dichlorophenyl enhances binding to hydrophobic pockets in target proteins .
Chloro-Substituted Acetamides in Agrochemicals
- Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)
- Structure : Chloroacetamide with methoxymethyl and diethylphenyl groups.
- Application : Herbicide targeting plant-specific acetyl-CoA carboxylase. Chlorine enhances lipophilicity and environmental persistence .
- Key Differences : The target compound’s dimethylphenyl and sulfonamide groups likely reduce environmental impact compared to chloro-substituted agrochemicals.
Physicochemical and Pharmacokinetic Comparisons
Biological Activity
N-(3,4-dimethylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a complex organic compound with potential applications in medicinal chemistry. Its unique structure features a pyrrolidine sulfonyl group and a dihydropyridinyl acetamide moiety, which contribute to its biological activity. This article reviews the biological properties of this compound, focusing on its anticancer and antimicrobial activities, as well as its mechanism of action.
- IUPAC Name : this compound
- Molecular Formula : C19H23N3O4S
- Molecular Weight : 403.5 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. The following table summarizes findings from various research studies:
In the study involving A549 human lung adenocarcinoma cells, the compound demonstrated significant cytotoxicity compared to standard chemotherapeutic agents like cisplatin. The structure-activity relationship (SAR) indicated that specific functional groups play a crucial role in enhancing anticancer activity while minimizing toxicity to normal cells.
Antimicrobial Activity
The antimicrobial properties of this compound were also investigated. The following pathogens were tested against derivatives of this compound:
| Pathogen | Activity Observed |
|---|---|
| Klebsiella pneumoniae | Effective |
| Escherichia coli | Effective |
| Pseudomonas aeruginosa | Moderate |
| Staphylococcus aureus | Effective against MRSA |
The results indicate that the compound exhibits significant antimicrobial activity against multidrug-resistant strains, suggesting its potential as a lead compound for developing new antibiotics.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The compound is believed to modulate enzyme activity and receptor binding, leading to altered cellular signaling pathways. Further investigation is needed to elucidate the precise molecular interactions and pathways involved.
Case Studies
A notable case study involved the administration of this compound in a preclinical model of lung cancer. The treated subjects showed a marked reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis in cancer cells and minimal adverse effects on surrounding healthy tissue.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
